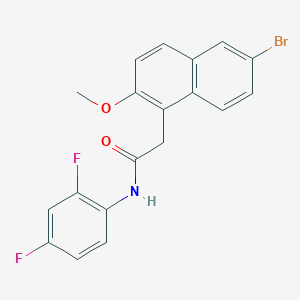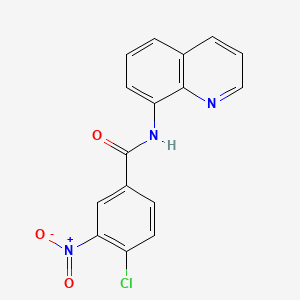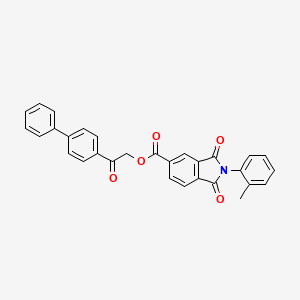![molecular formula C15H22FNO B5208399 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine
Vue d'ensemble
Description
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine, also known as FPPP, is a synthetic designer drug that belongs to the pyrrolidine class of compounds. It is a potent psychoactive substance that has been used for research purposes due to its ability to interact with the central nervous system. FPPP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Applications De Recherche Scientifique
1. Docking and QSAR Studies for Kinase Inhibitors
- Research Context: A study focused on docking and quantitative structure–activity relationship (QSAR) studies for derivatives like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, providing insights into molecular features contributing to high inhibitory activity for kinase inhibitors (Caballero et al., 2011).
2. Aromatase Inhibition for Cancer Treatment
- Research Context: 1-Pentyl and related derivatives, potent inhibitors of aromatase, were studied for their potential in lowering estrogen levels, which is significant in breast cancer treatment (Whomsley et al., 1993).
3. Hydrogen-Bond Basicity Studies
- Research Context: A study utilizing 4-fluorophenol as a reference for hydrogen-bond donors, analyzing secondary amines like pyrrolidine and their hydrogen-bond basicity, which is essential in understanding molecular interactions (Graton et al., 2001).
4. Synthesis and Binding Properties of Macrocycles
- Research Context: Research on the synthesis of hybrid calix[2]phenol[2]pyrroles, including pyrrolidine-containing derivatives, explored their binding properties, relevant in developing binding agents or sensors (Jung et al., 2012).
5. Metabolic Pathways of Synthetic Cathinones
- Research Context: A study on pyrrolidinophenones (PPs), synthetic cathinones containing a pyrrolidine ring, focusing on metabolic pathways and implications in forensic science (Ishii et al., 2020).
6. Synthesis and Bioactivity of Pyrrolidine Derivatives
- Research Context: Synthesis of pyrrolidine derivatives and their evaluation for anti-cancer, anti-inflammatory, and antioxidant properties, showing potential for medical applications (Zulfiqar et al., 2021).
7. Inhibitors of Aromatase and their Stability
- Research Context: Studies on 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones, inhibitors of aromatase, crucial in hormone-related cancer therapies (Whomsley et al., 1992).
Propriétés
IUPAC Name |
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLJTOSKPPXANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
